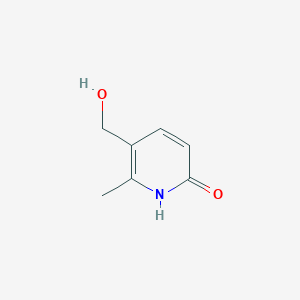

5-(Hydroxymethyl)-6-methylpyridin-2-ol

Description

5-(Hydroxymethyl)-6-methylpyridin-2-ol is a pyridine derivative featuring a hydroxymethyl (-CH₂OH) group at position 5 and a methyl (-CH₃) group at position 6 on the pyridine ring, with a hydroxyl (-OH) substituent at position 2.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

5-(hydroxymethyl)-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-5-6(4-9)2-3-7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10) |

InChI Key |

MPQFPWUYZIPZLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=O)N1)CO |

Origin of Product |

United States |

Preparation Methods

- Industrial production methods may involve optimizing reaction conditions and catalysts to achieve higher yields .

5-HMF: can be synthesized from various starting materials, including glucose and fructose. Here are some common synthetic routes:

Chemical Reactions Analysis

- Common reagents include acids, bases, and metal catalysts. The major products depend on the specific reaction conditions .

5-HMF: participates in various chemical reactions:

Scientific Research Applications

Chemistry: serves as an intermediate in the synthesis of various compounds, including pharmaceuticals and polymers.

Biology: It occurs naturally in foods like raisins, honey, and dairy products.

Medicine: Research explores its potential therapeutic applications.

Industry: It finds use in the production of resins, plastics, and diesel fuel additives.

Mechanism of Action

- The exact mechanism by which 5-HMF exerts its effects depends on its specific application. It may interact with cellular pathways or receptors.

- Further studies are needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- 3-Hydroxy-6-methylpyridine (6-Methylpyridin-3-ol): This isomer has the hydroxyl group at position 3 instead of 2. The shift in hydroxyl position alters electronic distribution and hydrogen-bonding capacity.

Halogenated Pyridines

- 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol :

Chlorine substituents at positions 2 and 5 introduce electron-withdrawing effects, increasing the compound’s electrophilicity. Compared to 5-(Hydroxymethyl)-6-methylpyridin-2-ol, this compound may exhibit enhanced reactivity in cross-coupling reactions but reduced solubility due to lower polarity . - 2-Chloro-6-iodo-5-methylpyridin-3-ol: The presence of iodine (a heavy atom) could make this compound useful in crystallography or radiopharmaceuticals.

Methoxy and Hydroxypropyl Derivatives

- 5,6-Dimethoxypyridin-2-ol: Methoxy (-OCH₃) groups at positions 5 and 6 are electron-donating, increasing the electron density on the pyridine ring. This contrasts with the hydroxymethyl group in the target compound, which can act as both an electron donor (via -OH) and a steric hindrance factor. Methoxy derivatives are often explored for their pharmacokinetic properties, such as metabolic stability .

- This compound’s properties diverge significantly from the target due to differences in substituent positions and functional group types .

Heterocyclic Analogs

- 5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol :

This pyrimidine derivative incorporates a pyridyl group and a hydroxyethyl chain. The pyrimidine ring’s nitrogen-rich structure may enhance binding to biological targets (e.g., enzymes or receptors) compared to the simpler pyridine scaffold of the target compound. Such analogs are often investigated in drug discovery for kinase inhibition .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups | Potential Applications |

|---|---|---|---|

| 5-(Hydroxymethyl)-6-methylpyridin-2-ol | -OH (2), -CH₂OH (5), -CH₃ (6) | Hydroxyl, hydroxymethyl | Drug intermediates, ligands |

| 3-Hydroxy-6-methylpyridine | -OH (3), -CH₃ (6) | Hydroxyl | Organic synthesis |

| 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol | -Cl (2,5), -CH₂OH (6) | Chlorine, hydroxymethyl | Catalysis, agrochemicals |

| 5,6-Dimethoxypyridin-2-ol | -OCH₃ (5,6), -OH (2) | Methoxy, hydroxyl | Pharmaceuticals |

| 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol | -F (5), -CH₂CH₂CH₂OH (3), -OH (2) | Fluorine, hydroxypropyl | Bioactive molecules |

Research Findings and Implications

- Bioactivity: Compounds with hydroxymethyl groups, such as 5-hydroxymethylfurfural (5-HMF), exhibit antimicrobial properties .

- Synthetic Utility : The hydroxymethyl group in the target compound may serve as a handle for further functionalization (e.g., oxidation to carboxylic acids or esterification), making it a versatile intermediate in organic synthesis .

- Solubility and Stability: The ortho-hydroxyl and hydroxymethyl groups likely enhance aqueous solubility compared to non-polar analogs like 5,6-dimethoxypyridin-2-ol. However, intramolecular hydrogen bonding could reduce reactivity at the hydroxyl site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.